molecular formula C12H12INO3 B15287486 (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide

Cat. No.: B15287486
M. Wt: 345.13 g/mol
InChI Key: IMJUHEKUNKCNGB-JTQLQIEISA-N
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Description

(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide is a synthetic organic compound characterized by the presence of an iodophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide typically involves the following steps:

    Formation of the iodophenyl intermediate: This step involves the iodination of a phenyl ring, usually through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid.

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor, often involving the use of acid or base catalysts.

    Coupling of the intermediates: The iodophenyl and tetrahydrofuran intermediates are then coupled through an amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydrofuran ring and the amide group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or cyano derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

(S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used in studies involving protein-ligand interactions, given its potential to bind to specific biological targets.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrahydrofuran ring can interact with polar residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-bromophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a bromine atom instead of iodine.

    (S)-2-(4-chlorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a chlorine atom instead of iodine.

    (S)-2-(4-fluorophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in (S)-2-(4-iodophenyl)-N-(2-oxotetrahydrofuran-3-yl)acetamide makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s binding affinity to certain biological targets, potentially leading to improved efficacy in medicinal applications.

Properties

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

IUPAC Name

2-(4-iodophenyl)-N-[(3S)-2-oxooxolan-3-yl]acetamide

InChI

InChI=1S/C12H12INO3/c13-9-3-1-8(2-4-9)7-11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-7H2,(H,14,15)/t10-/m0/s1

InChI Key

IMJUHEKUNKCNGB-JTQLQIEISA-N

Isomeric SMILES

C1COC(=O)[C@H]1NC(=O)CC2=CC=C(C=C2)I

Canonical SMILES

C1COC(=O)C1NC(=O)CC2=CC=C(C=C2)I

Origin of Product

United States

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